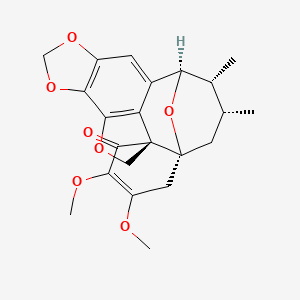
(S,E)-Tco2-peg4-cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-Tco2-peg4-cooh is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) linked to a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. The presence of the PEG chain enhances its solubility and biocompatibility, making it useful in a range of applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-Tco2-peg4-cooh typically involves the following steps:
Synthesis of Trans-Cyclooctene (Tco): This can be achieved through the ring-closing metathesis of diene precursors.
Attachment of PEG Chain: The PEG chain is introduced via a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with a suitable leaving group on the Tco derivative.
Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the PEG chain is oxidized to a carboxylic acid using oxidizing agents like Jones reagent or TEMPO.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The terminal hydroxyl group of the PEG chain can be oxidized to form the carboxylic acid group.
Substitution: The PEG chain is introduced via nucleophilic substitution reactions.
Addition: The Tco moiety can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, TEMPO.
Nucleophiles: PEG derivatives with terminal hydroxyl groups.
Catalysts: Metathesis catalysts for the synthesis of Tco.
Major Products:
Carboxylic Acid Derivatives: Resulting from the oxidation of the terminal hydroxyl group.
PEGylated Tco Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
(S,E)-Tco2-peg4-cooh has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and solubility.
Industry: Applied in the development of advanced materials and coatings.
作用機序
The mechanism of action of (S,E)-Tco2-peg4-cooh involves its ability to undergo cycloaddition reactions, which can be used to form stable covalent bonds with various substrates. The PEG chain enhances its solubility and biocompatibility, allowing it to interact with biological molecules and surfaces effectively. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing its interactions with target molecules.
類似化合物との比較
(S,E)-Tco2-peg4-NH2: Similar structure but with an amine group instead of a carboxylic acid.
(S,E)-Tco2-peg4-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(S,E)-Tco2-peg4-COOCH3: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness: (S,E)-Tco2-peg4-cooh is unique due to its carboxylic acid group, which provides additional reactivity and the ability to form ionic interactions. This makes it particularly useful in applications where strong and stable interactions are required.
特性
分子式 |
C20H35NO8 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,21,24)(H,22,23)/b6-4+/t18-/m1/s1 |
InChIキー |
YRYNJOIFSWRUJN-MJICGBHWSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)


![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)

![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)





